(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexene ring with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexene derivative.
Functional Group Introduction: Introduction of the amino group and carboxylic acid group through various chemical reactions such as amination and carboxylation.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to introduce the amino group.
Enzymatic Processes: Employing enzymes to achieve high stereoselectivity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Nitrocyclohexene derivatives.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: N-alkyl or N-acyl cyclohexene derivatives.
Scientific Research Applications
(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to amino acid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,6S)-2,6-Dimethylcyclohexanol: A similar compound with different functional groups.
6-amino-hexanoic acid benzyl ester: Another compound with an amino group and carboxylic acid functionality.
Uniqueness
(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
791760-67-3 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,2R,6S)-6-amino-2-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-3,5-7H,4,9H2,1H3,(H,10,11)/t5-,6+,7-/m1/s1 |
InChI Key |
PAYAQBDVXROTFJ-DSYKOEDSSA-N |
Isomeric SMILES |
C[C@@H]1C=CC[C@@H]([C@@H]1C(=O)O)N |
Canonical SMILES |
CC1C=CCC(C1C(=O)O)N |
Origin of Product |
United States |
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